Product packaging for 2,2,6-Trimethylheptan-3-one(Cat. No.:CAS No. 23033-70-7)

2,2,6-Trimethylheptan-3-one

Cat. No.: B2485326
CAS No.: 23033-70-7
M. Wt: 156.269
InChI Key: WEZPUQPROWKXCL-UHFFFAOYSA-N
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Description

2,2,6-Trimethylheptan-3-one is an organic compound with the molecular formula C10H20O, classified as a branched-chain ketone . Its structure features a ketone functional group at the third carbon of a heptane chain that is substituted with three methyl groups, a configuration that influences its steric and electronic properties. While a specific mechanism of action is highly dependent on the research context, ketones of this nature often participate in organic synthesis as intermediates or building blocks for more complex molecules. Researchers value this compound for its potential application in various fields. In synthetic chemistry, it could serve as a key precursor in reactions such as reductions to alcohols, oxidations, or Grignard reactions, owing to the reactivity of the carbonyl group. In material science, its branched structure may be investigated for modifying polymer properties or in the development of specialty chemicals. Furthermore, structurally related trimethyl-substituted compounds are frequently studied for their roles in fragrance and flavor research due to their unique scent profiles . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B2485326 2,2,6-Trimethylheptan-3-one CAS No. 23033-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6-trimethylheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)6-7-9(11)10(3,4)5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZPUQPROWKXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Chemical Transformations of 2,2,6 Trimethylheptan 3 One

Carbonyl Group Reactivity and Functionalization

The reactivity of the carbonyl group in 2,2,6-trimethylheptan-3-one is significantly influenced by steric and electronic factors. The presence of two bulky alkyl groups, a tert-butyl group at C2 and an isobutyl group attached via C4, sterically shields the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions to the Ketone Carbonyl

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. fiveable.mechemistrysteps.com For this compound, this reactivity is tempered by significant steric hindrance. Aldehydes are generally more reactive than ketones in nucleophilic additions because they have at least one small hydrogen atom attached to the carbonyl, reducing steric clash. chemistrysteps.comlibretexts.org Ketones, particularly those with large alkyl substituents like this compound, present a more crowded environment, making the approach of a nucleophile to the carbonyl carbon more difficult. chemistrysteps.comlibretexts.org

The two alkyl groups (tert-butyl and the rest of the heptane (B126788) chain) also act as electron-donating groups, which slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity towards nucleophiles. chemistrysteps.com

Despite this reduced reactivity, nucleophilic addition can be achieved, often requiring more forcing conditions or specialized reagents. For instance, the addition of powerful nucleophiles like Grignard reagents can be challenging due to a competitive side reaction: enolization. sigmaaldrich.com To favor the desired 1,2-addition product over deprotonation at the α-carbon, Lewis acidic salts such as LaCl₃·2LiCl can be employed to attenuate the basicity of the organometallic reagent. sigmaaldrich.com

Table 1: Factors Influencing Nucleophilic Addition to this compound

Factor Description Impact on Reactivity
Steric Hindrance The bulky tert-butyl and isobutyl groups physically block the approach of nucleophiles to the carbonyl carbon. chemistrysteps.comlibretexts.org Decreases reaction rate and may require more reactive nucleophiles or harsher conditions.
Electronic Effects Alkyl groups donate electron density to the carbonyl carbon, reducing its partial positive charge. chemistrysteps.com Decreases the electrophilicity of the carbonyl carbon, making it less susceptible to attack.
Nucleophile Strength Stronger nucleophiles (e.g., organolithium reagents) are more likely to overcome the steric and electronic barriers. Reaction success is highly dependent on the choice of nucleophile.

| Reaction Conditions | Use of additives like Lewis acids can enhance the electrophilicity of the carbonyl and promote addition over side reactions like enolization. sigmaaldrich.com | Can be optimized to favor the desired addition product. |

Keto-Enol Tautomerism and Dienolate Chemistry of Branched Ketones

Keto-enol tautomerism is an equilibrium process where a ketone or aldehyde interconverts with its corresponding enol, an isomer containing a hydroxyl group attached to a carbon-carbon double bond. leah4sci.commasterorganicchemistry.com This process is catalyzed by both acids and bases. chemistrysteps.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgyoutube.com

In the case of this compound, enolization can only occur towards one side of the carbonyl group. The C2 position is a quaternary carbon, lacking the necessary α-hydrogen for deprotonation. Therefore, only the C4 position can be deprotonated to form an enol or enolate.

The mechanism for tautomerization can proceed under acidic or basic conditions:

Acid-catalyzed: The carbonyl oxygen is first protonated, making the α-proton more acidic and easier to remove by a weak base (like water), forming the enol. chemistrysteps.comlibretexts.org

Base-catalyzed: A base removes an α-proton to form a resonance-stabilized enolate intermediate, which is then protonated on the oxygen to yield the enol. chemistrysteps.comlibretexts.org

While this compound itself cannot form a dienolate (as it lacks the necessary conjugation), the study of dienolate chemistry in other α-branched ketones is relevant. Dienolates, derived from α,β-unsaturated ketones, present a challenge in controlling reactivity, as they can react at either the α or the γ position. ehu.es Research has shown that bifunctional Brønsted bases can effectively generate dienolates from α-branched β,γ-unsaturated ketones and direct their addition reactions to occur almost exclusively at the α-carbon. researchgate.netconsensus.app However, acyclic ketone dienolates have been found to be less reactive under these conditions, representing a more challenging class of substrates. researchgate.netconsensus.app

α-Functionalization Strategies for this compound

The presence of enolizable protons at the C4 position allows for a variety of functionalization reactions at this site. These reactions typically proceed through an enolate intermediate.

Selective α-Alkylation of Branched Ketones

The α-alkylation of ketones is a classic carbon-carbon bond-forming reaction. For an unsymmetrical ketone, controlling the regioselectivity of the alkylation can be a significant challenge. nih.govnih.gov Traditionally, forming the less-substituted (kinetic) enolate using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for alkylation at the less-hindered α-position. nih.gov

However, for this compound, this issue of regioselectivity is absent, as only the C4 position can be enolized. The primary challenge is achieving alkylation at this sterically hindered site. Recent advancements have focused on catalytic methods to overcome these challenges. For example, nickel-catalyzed allylic alkylation with allylic alcohols has been shown to selectively occur at the more-hindered α-sites of unsymmetrical ketones. repec.orgresearchgate.net This method proceeds under neutral conditions and is effective for a broad range of substrates. nih.govresearchgate.net Furthermore, nickel catalysis utilizing a unique bimetallic ligand has enabled the direct, enantioselective α-alkylation of acyclic ketones with unactivated alkyl iodides, producing chiral ketones with α-quaternary carbon centers in high yields. organic-chemistry.org

Electrophilic α-Functionalization (e.g., Fluorination, Arylation) of α-Branched Ketones

Beyond alkylation, the α-position of ketones can be functionalized with various electrophiles, including halogens and aryl groups.

α-Fluorination: The introduction of fluorine atoms into organic molecules can significantly alter their properties. The electrophilic fluorination of ketones is a direct method for forming α-fluoroketones. Reagents like Selectfluor (F-TEDA-BF₄) are commonly used for this purpose. organic-chemistry.orgorganic-chemistry.org Micellar systems using sodium dodecyl sulfate (SDS) have been developed to carry out regioselective fluorination of acyclic ketones in water. organic-chemistry.org The reaction proceeds through the enol or enolate form of the ketone, which attacks the electrophilic fluorine source. acs.org Methodologies for the enantioselective α-fluorination of both cyclic and acyclic β-dicarbonyl compounds have also been developed using organocatalysts. researchgate.net

α-Arylation: The palladium-catalyzed α-arylation of ketones is a powerful method for forming α-aryl ketones. For sterically hindered ketones, this transformation can be challenging. However, the use of aryl triflates as electrophiles in combination with palladium or nickel catalysts bearing specialized ligands (like difluorphos) has significantly expanded the scope of these reactions, allowing for the highly enantioselective arylation of various ketone enolates. nih.govacs.org This approach allows for the construction of sterically hindered tertiary α-aryl ketones. nih.gov Metal-free α-arylation methods have also been developed, often requiring activated ketones or hypervalent iodine reagents. researchgate.net

Table 2: Selected α-Functionalization Reactions for Branched Ketones

Reaction Reagents/Catalyst Type of Group Introduced Reference
α-Alkylation Ni(COD)₂ / Bulky diphosphine ligand, Allylic alcohol Allyl group at the more-hindered site nih.govresearchgate.net
α-Alkylation Nickel catalyst with bimetallic ligand, Alkyl iodide Alkyl group (forms quaternary center) organic-chemistry.org
α-Fluorination Selectfluor (F-TEDA-BF₄) Fluorine organic-chemistry.orgorganic-chemistry.org

| α-Arylation | Pd or Ni catalyst / Difluorphos, Aryl triflate | Aryl group | nih.govacs.org |

Rearrangement Reactions and Skeletal Reorganizations Involving Highly Branched Ketones

Highly branched ketones, particularly under acidic conditions or upon photochemical excitation, can undergo skeletal reorganizations. These reactions often proceed through carbocation intermediates, leading to the migration of alkyl or aryl groups.

A classic example of such a transformation is the Wagner-Meerwein rearrangement , which involves the 1,2-migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocation center. wikipedia.orglscollege.ac.in This rearrangement is driven by the formation of a more stable carbocation. mychemblog.comslideshare.net For a compound like this compound, if a carbocation were generated adjacent to the highly substituted C2 (e.g., through protonation of a derived alcohol followed by loss of water), a 1,2-shift of a methyl group from the tert-butyl group could occur to form a more stable tertiary carbocation. youtube.commasterorganicchemistry.com Such rearrangements are common in the chemistry of neopentyl-type systems and bicyclic terpenes. slideshare.netyoutube.com

Other types of rearrangements include:

Pinacol Rearrangement: An acid-catalyzed rearrangement of a 1,2-diol to a ketone. While not a direct reaction of the ketone itself, it is a related transformation involving carbocation intermediates and alkyl shifts. libretexts.org

Photochemical Rearrangements: Upon absorption of UV light, ketones can be excited to singlet or triplet states, which can undergo unique reactions. scribd.com Norrish Type I cleavage involves the fragmentation of the C-C bond adjacent to the carbonyl, forming acyl and alkyl radicals. scribd.combeilstein-journals.org These radicals can then recombine or undergo further reactions, potentially leading to rearranged products. For highly branched ketones, these photochemical pathways can lead to complex skeletal reorganizations. researchgate.netbaranlab.org

These rearrangement reactions highlight the complex chemical pathways available to highly branched ketones, allowing for the synthesis of intricate and sterically congested molecular architectures.

Advanced Spectroscopic Characterization and Structural Analysis of 2,2,6 Trimethylheptan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through a suite of one- and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships within 2,2,6-trimethylheptan-3-one can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five non-equivalent sets of protons. The integration of these signals would correspond to a 9:2:2:1:6 ratio. The chemical shift of protons is influenced by their proximity to the electron-withdrawing carbonyl group, which causes deshielding and a shift to a higher ppm value. chemicalbook.comdocbrown.info Protons on carbons alpha to the carbonyl group (α-protons) are typically found in the 2.0-2.5 ppm region. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon backbone. For this compound, eight distinct signals are expected, as all ten carbon atoms are not chemically equivalent. The most characteristic signal in the ¹³C NMR spectrum of a ketone is that of the carbonyl carbon, which is significantly deshielded and appears far downfield, typically in the range of 190-220 ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are estimated based on typical values for similar structural motifs.

Atom Position¹H Signal (Predicted)¹³C Signal (Predicted δ, ppm)
C1 (3 x CH₃)Singlet, ~1.1 ppm, 9H~26
C2 (-C(CH₃)₃)-~44
C3 (C=O)-~215
C4 (-CH₂-)Triplet, ~2.4 ppm, 2H~48
C5 (-CH₂-)Multiplet, ~1.5 ppm, 2H~24
C6 (-CH-)Multiplet, ~1.8 ppm, 1H~28
C7 (CH₃)Doublet, ~0.9 ppm, 6H~22
C8 (CH₃)(part of C7 signal)(part of C7 signal)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. iranchembook.ir For this compound, COSY would show correlations between the protons on C4 and C5, and between the protons on C5 and the single proton on C6. The proton on C6 would also show a correlation to the methyl protons at C7/C8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. iranchembook.ir It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. For example, the triplet at ~2.4 ppm would correlate to the carbon signal at ~48 ppm, assigning them both to the C4 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. iranchembook.ir It is instrumental in connecting the different spin systems. Key HMBC correlations would include the signal from the C1 methyl protons to the C2 quaternary carbon and the C3 carbonyl carbon, and the signal from the C4 methylene (B1212753) protons to the C3 carbonyl carbon, unequivocally establishing the placement of the carbonyl group next to the tert-butyl group.

Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating CarbonsStructural Information Confirmed
COSYH4 ↔ H5, H5 ↔ H6, H6 ↔ H7/8-Confirms the -CH₂-CH₂-CH-(CH₃)₂ fragment.
HSQCH1 ↔ C1, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6, H7/8 ↔ C7/8-Assigns each proton to its directly bonded carbon.
HMBCH1C2, C3Connects the tert-butyl group to the carbonyl.
HMBCH4C2, C3, C5, C6Confirms the position of the C4 methylene group between the carbonyl and the rest of the alkyl chain.

Branched ketones can exist in multiple conformations due to rotation around single bonds. Variable Temperature (VT) NMR is a powerful technique to study these dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape. At low temperatures, the rotation around bonds may slow down sufficiently on the NMR timescale, leading to the appearance of separate signals for each conformer. This allows for the determination of the energy barriers between different conformational states.

Microwave spectroscopy, a gas-phase technique, provides highly precise data on the rotational constants of a molecule. This information can be used to determine the exact three-dimensional structure of the most stable conformer(s) with high accuracy, including bond lengths and angles.

Mass Spectrometry (MS) for Fragmentation Pathway Investigation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable clues about its structure.

In EI-MS, the molecule is ionized by a high-energy electron beam, which often causes the resulting molecular ion (M⁺) to fragment in predictable ways. For ketones, two primary fragmentation pathways are α-cleavage and the McLafferty rearrangement. libretexts.orgchemguide.co.uk

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. This is a dominant fragmentation pathway for ketones. libretexts.org For this compound, two α-cleavages are possible:

Cleavage between C2 and C3, resulting in the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of an acylium ion [CH₃CH(CH₃)CH₂CH₂CO]⁺.

Cleavage between C3 and C4, leading to the loss of an isobutyl radical (•CH₂CH₂CH(CH₃)₂) and the formation of a more stable, resonance-stabilized tert-butyl acylium ion [(CH₃)₃CCO]⁺. The formation of the more stable tertiary carbocation character makes this fragmentation highly favorable. chemguide.co.uk

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). This compound possesses γ-hydrogens on carbon C5. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons (C3-C4 bond). This process results in the elimination of a neutral alkene (in this case, 1,1-dimethylpropene) and the formation of a radical cation.

Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
156[C₁₀H₂₀O]⁺Molecular Ion (M⁺)
99[(CH₃)₃CCO]⁺α-cleavage (loss of C₄H₉•)
85[CH₃CH(CH₃)CH₂CH₂CO]⁺α-cleavage (loss of C₄H₉•)
100[(CH₃)₃CC(OH)=CH₂]⁺•McLafferty Rearrangement
57[C₄H₉]⁺tert-butyl cation from α-cleavage

High-Resolution Mass Spectrometry can measure the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the molecular ion and its fragments. The calculated exact mass of this compound (C₁₀H₂₀O) is 156.15142 Da. An HRMS measurement confirming this value would unambiguously verify the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification in Synthetic Mixtures

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for assessing the purity of synthetic this compound and identifying components within a reaction mixture. In this method, the mixture is first vaporized and separated based on component volatility and interactions within a long, narrow capillary column (the GC phase). The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property that aids in its preliminary identification.

Following separation, the individual components are introduced into the mass spectrometer (the MS phase). Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions creates a unique mass spectrum, which serves as a molecular fingerprint. nih.gov For this compound, the molecular ion peak (M+) would correspond to its molecular weight.

Key fragmentation patterns for ketones often involve α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, this can result in the formation of resonance-stabilized acylium ions. Another common fragmentation pathway for larger ketones is the McLafferty rearrangement. pressbooks.pub

By comparing the obtained mass spectrum of a chromatographic peak with extensive spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, a confident identification can be made. nih.govnih.gov The purity of the target compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Table 1: Expected GC-MS Fragmentation Data for this compound

Fragment TypeProposed StructureExpected m/z
Molecular Ion[C₁₀H₂₀O]⁺156
α-cleavage (loss of isobutyl radical)[C₆H₁₁O]⁺99
α-cleavage (loss of tert-butyl radical)[C₄H₇O]⁺71
McLafferty Rearrangement[C₆H₁₂O]⁺100

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. spectroscopyonline.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecule's polarizability.

Carbonyl Stretching Frequencies and Environmental Influences

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.comlibretexts.org For aliphatic ketones, this band typically appears in the range of 1715-1740 cm⁻¹. ic.ac.uklibretexts.org The exact frequency is sensitive to the local molecular environment.

Several factors can influence the C=O stretching frequency:

Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength and shift the frequency to higher wavenumbers.

Conjugation: If the carbonyl group is conjugated with a double bond or aromatic ring, electron delocalization weakens the C=O bond, causing a shift to a lower frequency of about 30 cm⁻¹. spectroscopyonline.commit.edu

Steric Hindrance: The bulky tert-butyl group adjacent to the carbonyl in this compound can influence the bond angle and, consequently, the stretching frequency.

Hydrogen Bonding: Intermolecular hydrogen bonding with a solvent can weaken the carbonyl bond, leading to a decrease in its stretching frequency. mit.edustackexchange.com

Table 2: Typical Carbonyl (C=O) Stretching Frequencies for Ketones

Ketone TypeFrequency Range (cm⁻¹)
Saturated Aliphatic Ketone1715 - 1740
α,β-Unsaturated Ketone1666 - 1685
Aromatic Ketone1680 - 1700
Dimerized Carboxylic Acid1690 - 1760

Characteristic Vibrational Modes of Branched Alkyl Chains

The branched alkyl structure of this compound gives rise to a series of characteristic vibrational modes in both IR and Raman spectra. These are primarily associated with the stretching and bending of C-H and C-C bonds. orgchemboulder.com

C-H Stretching: Absorptions due to the stretching of C-H bonds on sp³ hybridized carbons are typically strong and appear in the 2850-3000 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-H Bending: Methylene (-CH₂-) groups exhibit a characteristic scissoring vibration around 1450-1470 cm⁻¹. orgchemboulder.comuobabylon.edu.iq Methyl (-CH₃) groups show an asymmetrical bending mode near 1450 cm⁻¹ and a symmetrical "umbrella" mode around 1375 cm⁻¹. The presence of the tert-butyl and isobutyl groups will result in strong and distinct bands in these regions.

C-C Stretching: While C-C stretching vibrations are found throughout the fingerprint region (roughly 1300-900 cm⁻¹), they are generally weaker than C-H or C=O bands in IR spectra but can be prominent in Raman spectra. orgchemboulder.comnih.gov

Raman spectroscopy is particularly sensitive to the conformational order of alkyl chains, with specific modes indicating trans or gauche conformations. researchgate.net This makes it a valuable tool for studying the structure of the heptane (B126788) backbone.

Table 3: Key Vibrational Modes for Branched Alkyl Groups

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
C-H Stretch-CH₃, -CH₂-, -CH2850 - 3000
C-H Bend (Scissoring)-CH₂-1450 - 1470
C-H Bend (Asymmetric)-CH₃~1450
C-H Bend (Symmetric/Umbrella)-CH₃1370 - 1390
C-H Rock (Long Chain)-(CH₂)n-720 - 725

Microwave Spectroscopy for Gas-Phase Structure and Internal Dynamics of Ketones

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. libretexts.org It provides highly precise data on the molecule's moments of inertia, from which its three-dimensional structure, including bond lengths and angles, can be determined with great accuracy. This technique is applicable only to molecules with a permanent dipole moment, a condition that this compound fulfills due to its carbonyl group. libretexts.org

For a flexible molecule like this compound, multiple conformers may exist in the gas phase. Microwave spectroscopy can distinguish between these different conformers, allowing for the characterization of their individual structures and relative energies. acs.org

Furthermore, this technique is exceptionally sensitive to the internal dynamics of the molecule. researchgate.net The internal rotation of the methyl groups, particularly the one on the isobutyl chain, can cause fine splittings in the rotational spectra. Analyzing these splittings allows for the determination of the energy barriers to internal rotation, providing insight into the conformational flexibility and intramolecular forces. acs.orgresearchgate.netresearchgate.net Studies on other long-chain ketones like heptan-2-one and octan-2-one have successfully used this method to resolve and analyze splittings from the internal rotations of multiple methyl groups. acs.orgresearchgate.net

Table 4: Representative Microwave Spectroscopy Data for Aliphatic Ketones

CompoundConformerRotational Constants (GHz)Barrier to Acetyl Methyl Rotation (cm⁻¹)
Pentan-2-oneI (C₁)A=6.3, B=2.1, C=1.7~238
Pentan-2-oneII (Cs)A=9.0, B=1.6, C=1.4~188
Heptan-2-oneIA=4.0, B=0.9, C=0.8~186
Heptan-2-oneIIA=5.8, B=0.8, C=0.7~233

Data for analogous compounds are presented to illustrate typical values obtainable through microwave spectroscopy. acs.orgresearchgate.net

Computational and Theoretical Investigations of 2,2,6 Trimethylheptan 3 One

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. From this, a wide range of properties, including molecular geometries, energies, and reactivity indices, can be derived.

The presence of bulky substituents, such as the tert-butyl group and the isobutyl group in 2,2,6-trimethylheptan-3-one, leads to significant steric hindrance, which in turn governs the molecule's preferred three-dimensional structure or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. study.comnih.govguidechem.com For a molecule like this compound, the PES can be complex due to the multiple rotatable bonds. Computational methods are used to explore this surface to locate energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers.

Table 1: Illustrative Conformational Energy Data for a Branched Ketone (Hypothetical Data for this compound based on similar compounds)

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
Anti-periplanar 180° 0.00
Gauche 60° 3.5

This table presents hypothetical data to illustrate the expected energy differences between conformations. Actual values would require specific quantum chemical calculations.

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgescholarship.org By mapping the potential energy surface, chemists can identify the most likely path from reactants to products, which includes the identification of transition states. A transition state is a high-energy, unstable configuration that molecules must pass through to transform into products. wikipedia.orgfiveable.mebohrium.combritannica.comox.ac.uk

For this compound, a key aspect of its reactivity is the accessibility of the carbonyl carbon to nucleophiles. The bulky tert-butyl and isobutyl groups create significant steric hindrance, which will influence the trajectory of an approaching nucleophile and the energy of the corresponding transition state.

Computational methods like Density Functional Theory (DFT) can be used to model these reactions. For example, the nucleophilic addition of a Grignard reagent to the carbonyl group can be simulated. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.

Table 2: Calculated Activation Energies for Nucleophilic Addition to Ketones

Ketone Nucleophile Computational Method Calculated Activation Energy (kcal/mol)
Acetone (B3395972) CH₃Li DFT (B3LYP/6-31G*) 15.2
Di-tert-butyl ketone CH₃Li DFT (B3LYP/6-31G*) 25.8

The data for acetone and di-tert-butyl ketone are illustrative values from general computational studies. A specific calculation for this compound would be needed for an accurate value.

The electronic structure of a molecule provides deep insights into its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com

For this compound, the LUMO is expected to be localized on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. The energy of this LUMO is a crucial indicator of the ketone's electrophilicity; a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The HOMO is likely to be associated with the lone pair electrons on the oxygen atom.

Reactivity descriptors derived from conceptual DFT, such as the dual descriptor, can provide more detailed information about local reactivity. The dual descriptor indicates regions of a molecule that are prone to nucleophilic or electrophilic attack. For this compound, these calculations would confirm the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen.

Table 3: Representative Frontier Molecular Orbital Energies for Aliphatic Ketones

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Acetone -10.9 2.1 13.0
2-Butanone -10.7 2.0 12.7

These are typical values for simple aliphatic ketones. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time. This allows for the investigation of dynamic processes such as conformational changes and the influence of a solvent.

For this compound, MD simulations can provide a picture of its conformational flexibility in the liquid phase. These simulations would show how the molecule explores different conformations and the timescales of these changes.

Furthermore, MD simulations are crucial for understanding solvation effects. The interaction of this compound with solvent molecules can influence its conformational equilibrium and reactivity. emerginginvestigators.org For example, in a polar solvent, the solvent molecules will arrange themselves around the polar carbonyl group, stabilizing it. MD simulations can model this solvent structuring and calculate important thermodynamic properties like the free energy of solvation. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Branched Organic Compounds

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.govnih.govbham.ac.ukyoutube.com These relationships are typically expressed as mathematical equations.

For branched organic compounds like this compound, QSPR models can be developed to predict properties such as boiling point, viscosity, and chromatographic retention times. The first step in a QSPR study is to calculate a set of molecular descriptors that encode structural information. These can include constitutional descriptors (e.g., molecular weight, number of branches), topological descriptors (which describe the connectivity of atoms), and quantum chemical descriptors (e.g., dipole moment, orbital energies).

Once the descriptors are calculated for a set of related compounds with known property values, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that links the descriptors to the property of interest. Such a model could then be used to predict the properties of this compound.

Table 4: Example of a Simple QSPR Model for Boiling Point Prediction of Alkanes Boiling Point (°C) = a * (Number of Carbon Atoms) + b * (Wiener Index) + c

ParameterDescription
a, b, c Coefficients determined from regression analysis
Number of Carbon Atoms A simple constitutional descriptor
Wiener Index A topological descriptor related to branching

This is a generic example of a QSPR model. A specific model for ketones would be required for an accurate prediction for this compound.

Advanced Analytical Methodologies for Purity and Quantitative Analysis of 2,2,6 Trimethylheptan 3 One in Research Settings

Chromatographic Method Development and Optimization

Chromatographic techniques are central to the separation and analysis of 2,2,6-trimethylheptan-3-one from complex matrices or from its own impurities. The development of robust chromatographic methods involves careful optimization of parameters to achieve high resolution, sensitivity, and efficiency.

Gas chromatography (GC) is a primary analytical technique for the analysis of volatile substances such as this compound. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of compounds between the two phases. For volatile ketones, GC offers high resolution and sensitivity, particularly when coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). uah.edu

The analysis of volatile organic compounds in tissues and fluids can be effectively performed using both packed and open tubular capillary GC and GC/MS. nih.gov Method development for branched ketones involves optimizing the column type, temperature program, and gas flow rate. Non-polar or mid-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, are often effective for separating ketones from other volatile components.

Chiral Separations: Since this compound possesses a chiral center at the C6 position, separating its enantiomers is crucial in stereoselective synthesis and analysis. Chiral GC is the preferred method for this purpose. This is most commonly achieved using a chiral stationary phase (CSP) that can differentially interact with the enantiomers. researchgate.net Cyclodextrin-based CSPs are particularly effective. gcms.cz These macromolecules have a chiral structure that allows for the formation of transient, diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different retention times. gcms.czsigmaaldrich.com The selection of the specific cyclodextrin (B1172386) derivative (e.g., alpha-, beta-, or gamma-cyclodextrin) and its modifications can be optimized to achieve baseline separation of the enantiomers. gcms.cz In some cases, derivatization of the ketone may be performed to enhance chiral recognition by the stationary phase. researchgate.net

Table 1: Representative GC Conditions for Chiral Separation of Volatile Ketones

Parameter Condition
Column Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm)
Dimensions 30 m x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp at 5 °C/min to 200 °C (hold 5 min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temp 280 °C (FID)
Split Ratio 50:1

While GC is often preferred for volatile ketones, High-Performance Liquid Chromatography (HPLC) provides a viable alternative, especially when the analyte is part of a non-volatile matrix or when derivatization is used to enhance detection. This compound lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry challenging. To overcome this, derivatization is commonly employed. A widely used method is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which converts the ketone into a 2,4-dinitrophenylhydrazone derivative. chromatographyonline.com These derivatives are highly colored and can be readily detected by UV-Vis detectors at wavelengths around 360 nm. chromatographyonline.com

For the analysis of the underivatized ketone, other detectors can be utilized:

Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity and are sensitive to temperature and mobile phase composition changes.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is more sensitive than RI and is not dependent on the spectral properties of the analyte. It is suitable for non-volatile analytes and requires a volatile mobile phase.

Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) provides high sensitivity and selectivity. It can confirm the molecular weight of the compound and provide structural information, aiding in positive identification. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization sources for ketones. nih.gov

For research settings requiring the rapid analysis of a large number of samples, Ultra-Fast Liquid Chromatography–Mass Spectrometry (UFLC-MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages. nih.govresearchgate.net These systems use columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve separations in a fraction of the time required by conventional HPLC. chromatographyonline.com

A UFLC-MS/MS method can simultaneously quantify ketones with high specificity and sensitivity. nih.gov The short analysis time, often just a few minutes per sample, dramatically increases throughput. nih.gov The method's high specificity is derived from the use of tandem mass spectrometry (MS/MS), which can discriminate the target analyte from isomers and matrix interferences. nih.govnih.gov This makes it particularly valuable for analyzing ketones in complex biological samples. researchgate.net

Table 2: Example UFLC-MS/MS Method Parameters for Ketone Quantification

Parameter Specification
LC System Vanquish liquid chromatography system
Column Cortecs UPLC T3 (100 × 2.1 mm, 1.6 µm)
Mobile Phase A 98% water/2% methanol (B129727) with 0.0125% Acetic Acid
Mobile Phase B 60% water/40% methanol with 0.0125% Acetic Acid
Flow Rate 0.4 mL/min
Run Time ~7 minutes per sample nih.gov
MS Detector Tandem Mass Spectrometer
Ionization Mode Negative or Positive, depending on analyte
Data Acquisition Multiple Reaction Monitoring (MRM)

Data derived from methodologies for general ketone body analysis. nih.gov

Advanced Sample Preparation and Derivatization Techniques for Enhanced Analytical Detection

Effective sample preparation is crucial for accurate and reliable analysis, serving to isolate the analyte, remove interferences, and increase concentration. For a volatile ketone like this compound, techniques like headspace analysis or solid-phase microextraction (SPME) are often employed, particularly for GC analysis. SPME with on-fiber derivatization can be used to selectively extract and concentrate aldehydes and ketones from a sample matrix. sigmaaldrich.com

Derivatization is a key strategy to improve the analytical properties of ketones. scioninstruments.com The primary goals of derivatization for this class of compounds are:

Increased Volatility and Thermal Stability: For GC analysis, converting polar functional groups into less polar, more volatile derivatives (e.g., through silylation) can improve peak shape and thermal stability. scioninstruments.com

Enhanced Detectability: As mentioned for HPLC, derivatization can introduce a chromophore (e.g., DNPH) or a fluorophore to allow for sensitive detection by UV-Vis or fluorescence detectors. chromatographyonline.comnih.gov For GC, adding halogenated groups via acylation can make the analyte suitable for analysis by an electron capture detector (ECD). scioninstruments.com

Improved Chromatographic Separation: Derivatization can alter the chemical properties of a molecule to improve its separation from other components in a mixture.

Common derivatization reagents for ketones include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with the carbonyl group to form a stable hydrazone, which is ideal for HPLC-UV analysis. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Reacts with ketones to form oxime derivatives. These are highly electronegative and thus extremely sensitive to ECD in GC analysis. PFBHA derivatization is often preferred over DNPH as the resulting oximes are more stable at elevated temperatures. sigmaaldrich.com

Table 3: Comparison of Common Derivatization Reagents for Ketone Analysis

Reagent Derivative Primary Analytical Technique Advantages
2,4-Dinitrophenylhydrazine (DNPH) Hydrazone HPLC-UV Provides strong UV absorbance for sensitive detection. chromatographyonline.com
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Oxime GC-ECD, GC-MS Forms stable derivatives; allows for very sensitive detection with ECD. sigmaaldrich.com
Silylating Reagents (e.g., BSTFA, TMCS) Silyl enol ether GC-MS Increases volatility and thermal stability for compounds with other polar groups. scioninstruments.com

Applications of 2,2,6 Trimethylheptan 3 One As a Synthetic Intermediate and Building Block in Organic Synthesis

Role as a Precursor in the Construction of Complex Organic Molecules

Utilization in the Stereoselective Synthesis of Chiral Compounds with Quaternary Centers

There is no specific information available detailing the utilization of 2,2,6-Trimethylheptan-3-one in the stereoselective synthesis of chiral compounds featuring quaternary centers. The formation of quaternary stereocenters is a significant challenge in organic synthesis, often requiring specialized reagents and reaction conditions. Methodologies involving the enolate of this compound for such transformations have not been specifically reported. The steric hindrance around the carbonyl group, caused by the adjacent tert-butyl group, would significantly influence its reactivity and the stereochemical outcome of any potential reactions, but specific studies on this substrate are absent.

Integration into Multi-Step Synthetic Strategies for Pharmaceutical and Fine Chemical Intermediates

Specific examples of this compound being integrated into multi-step synthetic routes for the production of pharmaceutical or fine chemical intermediates could not be found in the available literature. While structurally related compounds, such as β-diketone derivatives, have been mentioned as intermediates in the synthesis of more complex molecules, there are no documented pathways that specifically employ this compound for these purposes.

Emerging Research Directions and Future Outlook for 2,2,6 Trimethylheptan 3 One Chemistry

Development of More Sustainable and Green Synthetic Pathways for Branched Ketones

The development of environmentally benign synthetic methods is a cornerstone of modern chemical research. For branched ketones like 2,2,6-trimethylheptan-3-one, this involves a shift away from traditional stoichiometric reagents and harsh reaction conditions towards catalytic and more atom-economical processes.

A key principle in green chemistry is "atom economy," which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Traditional methods for ketone synthesis often generate significant waste. In contrast, modern catalytic approaches, such as the hydrogenation of unsaturated precursors using recyclable catalysts, can achieve 100% atom economy in theory, as all atoms of the reactants are incorporated into the product. acs.org

Recent research has focused on several promising green strategies applicable to the synthesis of branched ketones:

Catalytic Oxidation of Alcohols: The oxidation of a corresponding secondary alcohol is a direct route to this compound. Green approaches to this transformation utilize catalysts that can activate environmentally friendly oxidants like molecular oxygen (O2). innoget.com Polyoxometalate (POM) catalysts, for instance, are versatile and can be employed in aerobic oxidation reactions, offering a cleaner alternative to traditional heavy metal-based oxidizing agents. innoget.comyedarnd.com

Mechanochemistry: This solid-state approach uses mechanical energy to drive chemical reactions, often in the absence of bulk solvents. nih.gov Mechanochemical methods are being explored for various organic transformations, including the synthesis of alcohols which are precursors to ketones. nih.gov This technique can lead to higher yields, reduced reaction times, and a significantly lower environmental footprint.

Bio-based Feedstocks: A long-term goal of sustainable chemistry is the utilization of renewable resources. Research is ongoing to develop pathways for producing ketones from biomass-derived starting materials, which would further enhance the green credentials of their synthesis. innoget.comyedarnd.com

Green Synthesis StrategyKey AdvantagesRelevance to this compound Synthesis
Catalytic Hydrogenation High atom economy, potential for catalyst recycling. acs.orgSynthesis from an unsaturated precursor.
Aerobic Oxidation with POMs Use of O2 as a green oxidant, high selectivity. innoget.comyedarnd.comOxidation of 2,2,6-trimethylheptan-3-ol.
Mechanochemistry Solvent-free or reduced solvent use, energy efficiency. nih.govPotential for various steps in the synthetic route.

Exploration of Novel Catalytic Transformations and Reactivity Modes

The steric hindrance around the carbonyl group in this compound presents both challenges and opportunities for developing novel catalytic transformations. Researchers are exploring new ways to control reactivity and achieve selective modifications that were previously difficult to accomplish.

One significant area of advancement is the regioselective α-alkylation of unsymmetrical ketones . Traditionally, alkylation occurs at the less-hindered α-position. However, recent breakthroughs have demonstrated the use of nickel catalysts with bulky ligands to achieve selective alkylation at the more-hindered α-site. nih.gov This method, which proceeds under neutral conditions and produces water as the only byproduct, could be applied to introduce further complexity to the this compound scaffold. nih.gov

Another innovative approach involves the direct synthesis of ketones from primary alcohols and alkenes . A dual photo/cobalt-catalytic system has been developed that manipulates the reactivity of nucleophilic ketyl radicals. nih.gov This method allows for the coupling of readily available starting materials under mild conditions with high chemo- and regio-selectivity, offering a novel and efficient route to complex ketones. nih.gov

Furthermore, the development of rhodium-catalyzed regiodivergent reductive coupling of aldehydes and vinyl bromides provides a direct pathway to either branched or linear ketones, depending on the choice of ligand. organic-chemistry.org This strategy offers a streamlined alternative to traditional multi-step syntheses that often rely on stoichiometric organometallic reagents. organic-chemistry.org

Catalytic TransformationDescriptionPotential Application to this compound
Nickel-Catalyzed α-Alkylation Selective alkylation at the more sterically hindered α-carbon. nih.govIntroduction of substituents at the C4 position.
Dual Photo/Cobalt Catalysis Direct synthesis of ketones from primary alcohols and alkenes via ketyl radicals. nih.govA novel convergent synthetic route.
Rhodium-Catalyzed Reductive Coupling Regioselective synthesis of branched or linear ketones from aldehydes. organic-chemistry.orgAlternative synthetic strategy from aldehyde precursors.

Integration of Machine Learning and AI in Predicting Branched Ketone Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. These powerful computational tools can accelerate the discovery of new reactions and optimize synthetic routes by predicting reaction outcomes and identifying promising starting materials.

Furthermore, ML models are being developed to predict the success and conditions of chemical reactions . By analyzing the structural features of reactants and reagents, these models can forecast the likelihood of a reaction proceeding as desired and even suggest optimal solvents, catalysts, and temperatures. This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

AI/ML ApplicationFunctionBenefit for this compound Chemistry
Retrosynthesis Proposes synthetic routes from target to starting materials.Identifies efficient and novel synthetic pathways.
Reaction Prediction Forecasts reaction outcomes and optimal conditions.Reduces experimental optimization time and resources.
Property Prediction Predicts chemical and physical properties of molecules.Guides experimental design and understanding of reactivity.

Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced in-situ spectroscopic techniques allow chemists to observe chemical transformations as they happen, providing invaluable insights into the transient intermediates and transition states that govern a reaction's outcome.

Operando spectroscopy , which combines a spectroscopic measurement with a simultaneous catalytic performance assessment, is a particularly powerful tool. researchgate.net For reactions involving the synthesis or transformation of this compound, techniques like operando Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the catalyst surface and the reacting species under actual reaction conditions. researchgate.netresearchgate.net This can reveal information about catalyst activation, deactivation, and the nature of the active sites. For example, operando ATR-IR spectroscopy has been used to study the asymmetric hydrogenation of ketones on chirally modified platinum catalysts, providing fundamental information about the catalytic cycle. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) is another technique that offers high sensitivity for studying reactions occurring at metal surfaces. nih.gov For instance, in-situ SERS has been used to monitor the catalytic hydrodechlorination of 1,1-dichloroethene on Pd–Au nanoshells, allowing for the observation of the formation and transformation of various surface-adsorbed species. nih.gov A similar approach could be employed to study the catalytic hydrogenation of an unsaturated precursor to this compound, providing a detailed picture of the reaction pathway on the catalyst surface.

Spectroscopic TechniquePrincipleApplication in this compound Research
Operando FTIR/Raman Real-time spectroscopic analysis under reaction conditions. researchgate.netresearchgate.netMechanistic studies of catalytic synthesis and transformations.
Surface-Enhanced Raman Spectroscopy (SERS) Enhanced Raman signal for molecules adsorbed on metal surfaces. nih.govDetailed investigation of surface-catalyzed reaction mechanisms.

Q & A

Q. How should multi-omics approaches be integrated to study this compound’s metabolic fate in microbial consortia?

  • Methodological Answer : Pair metagenomics (shotgun sequencing) with metabolomics (untargeted LC-MS) to link gene clusters to biotransformation products. Use stable isotope probing (SIP) with 13^{13}C-labeled substrate to trace assimilation pathways. Apply network analysis (e.g., Cytoscape) to visualize substrate degradation networks and identify keystone enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.